1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamine core, tetrahydro modifications, and additional functional groups such as methoxy and nitro groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Nitration: Introduction of the nitro group into the naphthylamine core.
Reduction: Conversion of the nitro group to an amine.
Methylation: Introduction of methyl groups to the amine.
Hydrogenation: Saturation of the naphthyl ring to form the tetrahydro derivative.
Methoxylation: Introduction of the methoxy group.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility.
Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various acids and bases for hydrolysis.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity. The nitro and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride can be compared with other similar compounds, such as:
1-Naphthylamine: Lacks the tetrahydro, dimethyl, methoxy, and nitro modifications.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the dimethyl, methoxy, and nitro modifications.
N,N-Dimethyl-1-naphthylamine: Lacks the tetrahydro, methoxy, and nitro modifications.
5,6,7,8-Tetrahydro-1-naphthylamine: Similar tetrahydro structure but different substitution pattern.
The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
64037-89-4 |
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Molecular Formula |
C13H19ClN2O3 |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
(5-methoxy-6-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-14(2)11-6-4-5-10-9(11)7-8-12(15(16)17)13(10)18-3;/h7-8,11H,4-6H2,1-3H3;1H |
InChI Key |
YMPWIKHYIZLCPN-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=C1C=CC(=C2OC)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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